molecular formula C12H27NO B14489482 N-Butyl-N-(2-ethoxyethyl)butan-1-amine CAS No. 64080-51-9

N-Butyl-N-(2-ethoxyethyl)butan-1-amine

Cat. No.: B14489482
CAS No.: 64080-51-9
M. Wt: 201.35 g/mol
InChI Key: XUAGIKBLRFKBRH-UHFFFAOYSA-N
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Description

N-Butyl-N-(2-ethoxyethyl)butan-1-amine is a tertiary amine featuring a butyl group and a 2-ethoxyethyl substituent attached to the nitrogen atom. The ethoxyethyl group introduces ether functionality, which may enhance solubility in polar solvents and influence reactivity through lone-pair donation.

Properties

CAS No.

64080-51-9

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

N-butyl-N-(2-ethoxyethyl)butan-1-amine

InChI

InChI=1S/C12H27NO/c1-4-7-9-13(10-8-5-2)11-12-14-6-3/h4-12H2,1-3H3

InChI Key

XUAGIKBLRFKBRH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(2-ethoxyethyl)butan-1-amine typically involves the alkylation of butan-1-amine with 2-ethoxyethyl chloride under basic conditions. The reaction can be represented as follows:

Butan-1-amine+2-ethoxyethyl chlorideThis compound+HCl\text{Butan-1-amine} + \text{2-ethoxyethyl chloride} \rightarrow \text{this compound} + \text{HCl} Butan-1-amine+2-ethoxyethyl chloride→this compound+HCl

The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(2-ethoxyethyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Features
This compound Butyl, 2-ethoxyethyl C₁₁H₂₅NO 187.33 N/A Ether functionality, tertiary amine
N-Butyl-N-phenethylbutan-1-amine (18a) Butyl, phenethyl C₁₆H₂₇N 233.40 N/A Aromatic phenethyl group
N-Butyl-N-(3-chloropropyl)butan-1-amine Butyl, 3-chloropropyl C₁₁H₂₄ClN 205.77 36421-15-5 Reactive chloropropyl group
N-Butyl-N-(3-(p-tolyl)prop-2-yn-1-yl)butan-1-amine Butyl, propargyl-p-tolyl C₂₁H₃₄N 300.27 N/A Propargyl-aryl substituent
N-Butyl-N-[(triethoxysilyl)methyl]butan-1-amine Butyl, triethoxysilyl C₁₄H₃₃NO₃Si 307.50 35501-23-6 Silane functionality

Key Observations :

  • Phenethyl vs.
  • Chloropropyl Reactivity : The chloropropyl substituent in 36421-15-5 provides a reactive site for nucleophilic substitution, contrasting with the ether group’s stability .
  • Propargyl-Aryl vs. Ethoxyethyl : The propargyl-aryl group in Entry 15 () facilitates alkyne-based coupling reactions, while the ethoxyethyl group may participate in acid-catalyzed ether cleavage .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR Peaks (cm⁻¹) Mass Spec (m/z)
This compound Hypothetical: 0.93 (t, CH₃), 3.45 (m, OCH₂) Hypothetical: 14.0 (CH₃), 70.1 (OCH₂) ~1100 (C-O-C) 187.33 (M+H⁺)
N-Butyl-N-phenethylbutan-1-amine (18a) 2.53 (t, J=7.7 Hz, NCH₂) Multiple signals N/A N/A
N-Butyl-N-(3-chloropropyl)butan-1-amine N/A N/A N/A 205.77 (M+H⁺)
Propargyl-aryl derivative (Entry 15) 0.93 (t, CH₃), 7.30–7.37 (m, Ar-H) 151.0 (C≡C-Ar) 2817 (sp³ C-H), 1727 (C≡C) 300.27 (M+H⁺)

Key Observations :

  • NMR Trends : Propargyl-aryl derivatives exhibit aromatic proton signals (δ 7.30–7.37) absent in aliphatic analogs like the target compound .
  • IR Signatures : Ethers (e.g., target compound) show strong C-O-C stretches (~1100 cm⁻¹), while propargyl groups display sp-hybridized C-H stretches (~3300 cm⁻¹) .

Key Observations :

  • Chloropropyl derivatives pose higher toxicity risks due to reactive Cl atoms, whereas ethoxyethyl analogs may exhibit lower acute toxicity .

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